molecular formula C18H20N2O2 B6562751 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide CAS No. 1091003-92-7

4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide

Cat. No.: B6562751
CAS No.: 1091003-92-7
M. Wt: 296.4 g/mol
InChI Key: YECZORVFAHLKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide is a compound that features a phenyl group, a pyridin-2-ylmethyl group, and an oxane-4-carboxamide moiety

Preparation Methods

The synthesis of 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common synthetic route starts with the reaction of 2-nitropyridine with a suitable reducing agent to form the corresponding amine. This amine is then reacted with a phenyl-substituted oxane-4-carboxylic acid derivative under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The phenyl and pyridin-2-ylmethyl groups allow the compound to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide include:

    4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: This compound also features a phenyl and pyridin-2-yl group but has a thiazole ring instead of an oxane ring.

    N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound contains a pyrazine ring and a bromo-substituted phenyl group.

    N-(pyridin-2-yl)-benzamides: These compounds have a benzamide structure with a pyridin-2-yl group.

The uniqueness of this compound lies in its specific combination of functional groups and the oxane ring, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

4-phenyl-N-(pyridin-2-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(20-14-16-8-4-5-11-19-16)18(9-12-22-13-10-18)15-6-2-1-3-7-15/h1-8,11H,9-10,12-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECZORVFAHLKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.